tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 1-aminopropane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The purity of the final product is ensured through multiple purification steps, including crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in the design of enzyme inhibitors and receptor modulators .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is a key intermediate in the synthesis of drugs targeting neurological and psychiatric disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing their function . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- tert-Butyl 3-aminopiperidine-1-carboxylate
- tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of complex molecules and the development of new therapeutic agents .
Properties
IUPAC Name |
tert-butyl 3-(1-aminopropyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-11(14)10-7-6-8-15(9-10)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYQWOXEDGDKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCN(C1)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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